POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA

Catalog No.
S1830580
CAS No.
126213-51-2
M.F
(C6H4O2S)n
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA

CAS Number

126213-51-2

Product Name

POLY(3,4-ETHYLENEDIOXYTHIOPHENE) NANOPA

Molecular Formula

(C6H4O2S)n

Molecular Weight

0
  • High conductivity: PEDOT NPs exhibit excellent electrical conductivity, making them suitable for applications requiring efficient charge transport, such as organic electronics and biosensors [].
  • Biocompatibility: PEDOT NPs can be modified to exhibit biocompatible properties, enabling their use in biomedical applications like neural interfaces and drug delivery systems [].
  • Tunable properties: The surface chemistry and electrical properties of PEDOT NPs can be tailored through various methods, allowing researchers to design materials for specific applications [].

Here are some specific research areas where PEDOT NPs are actively being explored:

Organic Electronics:

  • Organic photovoltaics (OPVs): PEDOT NPs are being investigated as hole transport materials in OPVs due to their high conductivity and ability to form efficient interfaces with other photovoltaic materials.
  • Organic light-emitting diodes (OLEDs): PEDOT NPs are being explored as hole injection layers in OLEDs due to their ability to enhance charge injection and improve device performance.

Biosensors:

  • Non-enzymatic glucose sensors: PEDOT NPs can be modified with various enzymes or other recognition elements to develop non-enzymatic glucose sensors for diabetes monitoring.
  • Biosensing platforms: The biocompatible nature and tunable properties of PEDOT NPs make them suitable for creating biosensing platforms for the detection of various biomolecules.

Biomedicine:

  • Neural interfaces: PEDOT NPs are being investigated for their potential use in neural interfaces due to their biocompatibility, conductivity, and ability to stimulate and record neural activity.
  • Drug delivery systems: PEDOT NPs can be used to develop drug delivery systems by incorporating them into biocompatible carriers for targeted drug delivery.

Other Applications:

  • Energy storage: PEDOT NPs are being explored for their potential use in supercapacitors and batteries due to their high conductivity and ability to store charge.
  • Antimicrobial coatings: PEDOT NPs can be incorporated into coatings to impart antimicrobial properties to surfaces, potentially reducing the spread of bacteria and other pathogens.

Poly(3,4-ethylenedioxythiophene) is a conducting polymer known for its remarkable electrical conductivity, stability, and processability. It is synthesized from the monomer 3,4-ethylenedioxythiophene and is widely regarded as one of the most promising materials in the field of organic electronics and bioelectronics. The polymer exhibits a unique combination of properties that make it suitable for applications ranging from organic photovoltaics to electrochemical sensors and biosensors .

The synthesis of poly(3,4-ethylenedioxythiophene) involves oxidative polymerization, where the monomer undergoes oxidation to form the polymeric structure. This process can be facilitated by various oxidizing agents such as iron(III) chloride or potassium persulfate. The general reaction can be represented as follows:

nC6H6O2S+n O  C6H6O2S)n+nH2On\cdot \text{C}_6\text{H}_6\text{O}_2\text{S}+n\cdot \text{ O }\rightarrow \text{ C}_6\text{H}_6\text{O}_2\text{S})_n+n\cdot \text{H}_2\text{O}

In addition to the primary synthesis reaction, poly(3,4-ethylenedioxythiophene) can undergo various post-polymerization modifications to enhance its properties or introduce functional groups .

Poly(3,4-ethylenedioxythiophene) has demonstrated biocompatibility, making it a candidate for biomedical applications. Studies have shown that it can support cell growth and proliferation, particularly in neural applications. Its ability to facilitate electron transfer makes it suitable for use in biosensors and drug delivery systems. Additionally, certain derivatives of poly(3,4-ethylenedioxythiophene) have been explored for their potential in tissue engineering due to their favorable interaction with biological tissues .

1. Chemical Oxidation Polymerization

This method involves the oxidation of 3,4-ethylenedioxythiophene using agents like iron(III) chloride or potassium persulfate in an aqueous or organic solvent. The reaction typically occurs at room temperature or slightly elevated temperatures.

2. Electrochemical Polymerization

In this technique, an electrochemical cell is used to oxidize the monomer at an electrode surface. This method allows for precise control over the polymer film's thickness and morphology.

3. Dispersion Techniques

Poly(3,4-ethylenedioxythiophene) can also be synthesized as nanoparticles through dispersion techniques that enhance its conductivity and processability. These methods often involve surfactants or stabilizers during the polymerization process .

Poly(3,4-ethylenedioxythiophene) finds extensive use in various fields:

  • Organic Electronics: Used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
  • Biosensors: Its conductivity and biocompatibility make it ideal for electrochemical biosensors for detecting biomolecules.
  • Coatings: Applied as a conductive coating in various electronic devices.
  • Neural Interfaces: Investigated for use in neural electrodes due to its ability to promote cell adhesion and growth .

Research has focused on understanding how poly(3,4-ethylenedioxythiophene) interacts with biological systems and other materials. Studies indicate that its surface properties can be modified to enhance interactions with specific biomolecules or cells. The incorporation of nanoparticles or other polymers can further tailor its characteristics for specific applications, such as improved sensitivity in biosensing or enhanced biocompatibility in medical devices .

Several compounds share similarities with poly(3,4-ethylenedioxythiophene), each exhibiting unique properties:

Compound NameConductivity (S/cm)Unique Features
Poly(3,4-propylenedioxythiophene)ModerateEnhanced thermal stability
Poly(aniline)Up to 1000High environmental stability
Poly(pyrrole)ModerateExcellent electrochemical properties
Poly(3-hexylthiophene)ModerateCommonly used in organic photovoltaics

Poly(3,4-ethylenedioxythiophene) stands out due to its superior processability and stability compared to these compounds, making it particularly suitable for applications requiring long-term performance under varying conditions .

Oxidative chemical polymerization represents the most widely employed methodology for synthesizing poly(3,4-ethylenedioxythiophene) nanoparticles, offering scalable production capabilities and precise control over particle characteristics [1]. The polymerization mechanism involves the oxidation of 3,4-ethylenedioxythiophene monomers to form cationic radicals, followed by radical coupling reactions that result in chain growth and subsequent deprotonation processes [4]. This method enables the formation of conducting polymer nanoparticles with conductivities ranging from 400 to 3000 siemens per centimeter, depending on synthesis conditions and oxidant selection [1] [4].

The fundamental mechanism proceeds through three repetitive steps: oxidation of 3,4-ethylenedioxythiophene monomer and oligomers, coupling between cationic radicals, and deprotonation resulting in neutral oligomers [7]. The oxidation of 3,4-ethylenedioxythiophene monomer has been identified as the rate-determining step in poly(3,4-ethylenedioxythiophene) polymerization through density functional theory calculations [7]. The polymerization kinetics are significantly influenced by the oxidation strength and stability of the employed oxidizing agents [4].

Role of Oxidants (Iron(III) Chloride, Sodium Persulfate)

Iron(III) chloride serves as one of the most extensively utilized oxidants for poly(3,4-ethylenedioxythiophene) synthesis, functioning both as an electron acceptor and dopant source [8]. The oxidant concentration demonstrates a profound impact on the thickness, surface morphology, and conductivity of resulting poly(3,4-ethylenedioxythiophene) films [8]. Optimal iron(III) chloride concentrations typically range from 1 to 3 weight percent, with higher concentrations leading to degraded morphology through hole formation in polymer films [8]. The mechanism involves electron abstraction from 3,4-ethylenedioxythiophene monomers, resulting in the formation of tetrachloroferrate counterions that stabilize the oxidized polymer chains [9].

Sodium persulfate represents an alternative oxidizing system that operates through radical generation mechanisms [10]. In aqueous solutions, persulfate ions undergo homolytic dissociation to form sulfate radicals, which subsequently oxidize 3,4-ethylenedioxythiophene monomers to radical cations [10]. The optimal 3,4-ethylenedioxythiophene to sodium persulfate molar ratio has been determined to be 1:2, yielding poly(3,4-ethylenedioxythiophene) nanoparticles with electrical conductivities reaching 1879 siemens per centimeter [10]. The persulfate system demonstrates particular effectiveness in aqueous media, where sulfate ions can interact with poly(3,4-ethylenedioxythiophene) chains during polymerization as dopants [10].

OxidantMechanismOptimal Ratio (EDOT:Oxidant)Resulting Conductivity (S/cm)Particle Morphology
Iron(III) Chloride (FeCl₃)Electron abstraction, forms FeCl₄⁻ counterion1:2.5200-3000Spherical to dendritic
Sodium Persulfate (Na₂S₂O₈)Radical generation via persulfate decomposition1:2500-1879Spherical
Iron(III) p-ToluenesulfonateControlled oxidation with tosylate counterion1:31000-5000Uniform spherical

Template-Assisted Synthesis (Poly(styrene sulfonate), Nafion)

Poly(styrene sulfonate) serves as both a counterion and structural template in poly(3,4-ethylenedioxythiophene) synthesis, forming poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) complexes with enhanced processability and stability [10]. The template mechanism involves electrostatic interactions between positively charged poly(3,4-ethylenedioxythiophene) chains and negatively charged poly(styrene sulfonate) groups, resulting in core-shell micelle structures where hydrophobic poly(3,4-ethylenedioxythiophene) cores are surrounded by hydrophilic poly(styrene sulfonate) shells [10]. The poly(styrene sulfonate) content significantly influences the doping level and electrical properties, with optimal 3,4-ethylenedioxythiophene to poly(styrene sulfonate) weight ratios of 1:11 yielding maximum conductivity values [10].

Nafion templates provide selective cation transport properties and enhanced biocompatibility for poly(3,4-ethylenedioxythiophene) nanoparticles [11]. The synthesis involves electropolymerization of 3,4-ethylenedioxythiophene in the presence of Nafion, where the perfluorinated sulfonate groups of Nafion coordinate with positively charged poly(3,4-ethylenedioxythiophene) chains [11]. The resulting poly(3,4-ethylenedioxythiophene):Nafion composite exhibits uniform coating morphology with approximately 100 nanometer thickness and demonstrates enhanced selectivity towards cationic species [11]. Energy-dispersive spectroscopy confirms the incorporation of both sulfur from poly(3,4-ethylenedioxythiophene) and fluorine from Nafion in the composite structure [11].

Solvent and pH Optimization Strategies

Solvent selection profoundly influences poly(3,4-ethylenedioxythiophene) nanoparticle synthesis through effects on monomer solubility, polymerization kinetics, and resulting particle morphology [20]. Aqueous systems, despite poor 3,4-ethylenedioxythiophene solubility limitations, offer environmentally benign synthesis conditions and enable the formation of spherical aggregate structures with conductivities ranging from 100 to 2000 siemens per centimeter [20]. Organic solvents such as acetonitrile provide excellent 3,4-ethylenedioxythiophene solubility and rapid polymerization rates, yielding uniform spherical nanoparticles with conductivities between 500 and 3000 siemens per centimeter [20].

The pH of the reaction medium critically affects both the structure and electrical conductivity of poly(3,4-ethylenedioxythiophene) materials [20]. Neutralization with sodium hydroxide decreases bipolaron absorption representing highly doped poly(3,4-ethylenedioxythiophene) states and disrupts pi-pi stacking of crystalline structures [20]. The electrical conductivity demonstrates dramatic pH dependence, decreasing by six orders of magnitude when pH increases from 1.7 to 13 [20]. Optimal synthesis conditions typically maintain acidic pH values between 1 and 3 to preserve the highly doped state and maximize electrical conductivity [20].

Solvent SystemSolubility of EDOTPolymerization RateParticle MorphologyConductivity (S/cm)
AqueousPoor (0.01 M max)Slow to moderateSpherical aggregates100-2000
AcetonitrileExcellentFastUniform spherical500-3000
DichloromethaneGoodModerateDendritic to spherical200-1500
Ethanol/ButanolModerateModerateIrregular300-1000
Mixed Aqueous-OrganicEnhancedControllableTunable400-2500

Electrochemical Polymerization

Electrochemical polymerization provides precise control over poly(3,4-ethylenedioxythiophene) nanoparticle formation through manipulation of applied potential, current density, and deposition time parameters [13]. This methodology enables the direct deposition of poly(3,4-ethylenedioxythiophene) films onto electrode surfaces with controllable thickness and morphology [13]. The technique offers advantages in creating strong adhesion between polymer films and substrates while allowing real-time monitoring of polymerization progress through electrochemical measurements [17].

Electrolyte Selection and Electrode Configurations

Electrolyte selection significantly influences the electrochemical polymerization process and resulting poly(3,4-ethylenedioxythiophene) properties [16]. Polyelectrolyte-containing electrolytes, including poly(2-acrylamido-2-methyl-1-propanesulfonic acid) and poly(2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt), serve as both supporting electrolytes and dopant sources [16]. The synthesis can be performed using three different regimes: potential cycling from -0.6 to 1.0 volts, galvanostatic conditions at 0.05 milliamperes per square centimeter, and potentiostatic conditions at 0.9 volts [16].

Hydrothermal and Vapor-Phase Polymerization

Hydrothermal polymerization offers an expeditious and environmentally friendly approach for synthesizing poly(3,4-ethylenedioxythiophene) nanoparticles using iron(III) chloride as an oxidizing agent in aqueous solutions at elevated temperatures [6]. This method overcomes limitations associated with vapor phase polymerization and chemical vapor deposition techniques by eliminating the need for extrinsic hard templates or complicated experimental setups [6]. The hydrothermal process results in highly conductive, crystalline poly(3,4-ethylenedioxythiophene) nanodendrites and nanospheres with enhanced electrochemical performance [6].

The hydrothermal synthesis mechanism involves the dissolution of 3,4-ethylenedioxythiophene and iron(III) chloride in aqueous solution, followed by heating at temperatures between 120 and 180 degrees Celsius for predetermined reaction times [6]. The molar ratio of iron(III) chloride oxidant significantly affects the structural, morphological, and electrochemical properties of resulting poly(3,4-ethylenedioxythiophene) nanostructures [6]. Optimal conditions using a 2.5 molar ratio of iron(III) chloride produce nanodendrites with maximum specific capacitance of 284 farads per gram and high energy density of 39.44 watt-hours per kilogram [6].

MethodOxidants UsedTemperature (°C)Particle Size (nm)Conductivity (S/cm)
Hydrothermal PolymerizationFeCl₃ in aqueous solution120-180200-500200-500
Vapor Phase PolymerizationFeCl₃ sublimation60-150100-3001000-6000

Miniemulsion and Colloidal Synthesis Techniques

Miniemulsion polymerization represents a sophisticated approach for synthesizing conducting poly(3,4-ethylenedioxythiophene) nanoparticles through controlled oxidative polymerization in stabilized colloidal systems [22]. This methodology addresses the challenge of maintaining colloidal stability during oxidizer addition, which can compromise the integrity of traditional emulsion systems [22]. The technique employs iron(III) p-toluenesulfonate and hydrogen peroxide as oxidizing agents, with hydrogen peroxide proving crucial for macroscopic stability and particle morphology control [22].

The miniemulsion synthesis mechanism involves the formation of stable droplet reactors where polymerization occurs in confined nanospaces [21]. Surfactants create microemulsions that enhance colloidal stability and lead to homogeneous size distributions of nanoparticles [18]. The resulting poly(3,4-ethylenedioxythiophene) nanoparticles gain surfactant coatings that enable suspension and dispersion in both organic and aqueous solvents, providing high solvent processability [18]. However, insulating surfactants can interfere with conjugation and act as dopants, potentially reducing overall conductivity compared to pure forms [18].

Colloidal synthesis techniques enable the production of self-stabilized poly(3,4-ethylenedioxythiophene) nanoparticles with controlled morphology without requiring external surfactants [18]. Binary organic solvent systems and specialized electrochemical polymerization methods create colloidal morphologies that permit solubility while maintaining electrical properties [18]. The soft template approach using surfactants remains the most commonly employed strategy for generating conducting polymer nanoparticles, particularly poly(3,4-ethylenedioxythiophene) nanoparticles [18].

Emulsion droplet electrochemistry provides a novel strategy for synthesizing nanoparticulate poly(3,4-ethylenedioxythiophene) by taking advantage of space confinement in emulsions [21]. This approach enables size-controllable poly(3,4-ethylenedioxythiophene) nanoparticles without separate template usage [21]. The resulting nanoparticle-decorated electrodes demonstrate potential applications in supercapacitors and hole transport layers in organic light-emitting diodes [21].

Template TypeTemplate FunctionResulting Particle Size (nm)Key AdvantagesConductivity Range (S/cm)
Reverse Micelles (AOT)Size confinement in micelles50-100Uniform size distribution100-500
Miniemulsion DropletsControlled oxidation environment20-40Enhanced stability100-800
Binary Solvent SystemsSelf-stabilization mechanism30-80No surfactant requirement200-1000

Dates

Modify: 2023-08-15

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